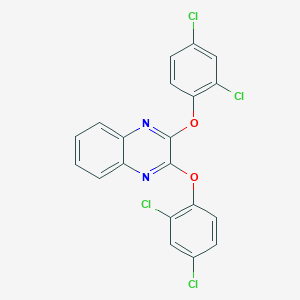

2,3-Bis(2,4-dichlorophenoxy)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H10Cl4N2O2 |

|---|---|

Molecular Weight |

452.1g/mol |

IUPAC Name |

2,3-bis(2,4-dichlorophenoxy)quinoxaline |

InChI |

InChI=1S/C20H10Cl4N2O2/c21-11-5-7-17(13(23)9-11)27-19-20(26-16-4-2-1-3-15(16)25-19)28-18-8-6-12(22)10-14(18)24/h1-10H |

InChI Key |

PUEFVMAYVVIZJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)OC3=C(C=C(C=C3)Cl)Cl)OC4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)OC3=C(C=C(C=C3)Cl)Cl)OC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Aryloxy Quinoxaline Frameworks

The principal strategy for constructing 2,3-bis(aryloxy)quinoxaline frameworks relies on the nucleophilic aromatic substitution (S_N_Ar) reaction. This method utilizes the versatile and commercially available building block, 2,3-dichloroquinoxaline (B139996) (DCQX). The presence of two chlorine atoms at the C2 and C3 positions makes the quinoxaline (B1680401) ring highly susceptible to attack by nucleophiles, providing a direct route to forming new carbon-heteroatom bonds. arabjchem.orgresearchgate.net

The electrophilicity of DCQX allows it to serve as an ideal partner in S_N_Ar reactions with a wide range of nucleophiles, including O-nucleophiles such as phenols and alcohols. arabjchem.org This approach is favored because it circumvents the limitations of traditional condensation methods, which often lack the flexibility to introduce diverse heteroatom substituents at these positions. arabjchem.org

The synthesis of the key precursor, 2,3-dichloroquinoxaline, is itself a straightforward process. It is commonly prepared from quinoxaline-2,3(1H,4H)-dione (also known as 2,3-dihydroxyquinoxaline) through chlorination. chemicalbook.com This transformation is typically achieved by refluxing the dione (B5365651) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF), leading to high yields of the desired dichloro-derivative. chemicalbook.com

Once DCQX is obtained, the introduction of aryloxy groups is achieved by reacting it with the corresponding phenols. The reaction generally proceeds in the presence of a base, which serves to deprotonate the phenol (B47542), generating a more nucleophilic phenoxide anion. The choice of reactants and the control of reaction conditions allow for the selective synthesis of either mono- or disubstituted products. arabjchem.orgresearchgate.net For the synthesis of a bis(aryloxy) derivative, two equivalents of the phenol are typically required.

Targeted Synthesis of 2,3 Bis 2,4 Dichlorophenoxy Quinoxaline and Analogues

The general synthetic methodology described above can be applied directly to the targeted synthesis of 2,3-bis(2,4-dichlorophenoxy)quinoxaline. This specific compound is produced through the reaction of 2,3-dichloroquinoxaline (B139996) with 2,4-dichlorophenol (B122985).

The reaction involves a double nucleophilic aromatic substitution where the phenoxide ions generated from 2,4-dichlorophenol displace both chlorine atoms on the quinoxaline (B1680401) core. This typically requires a suitable base to facilitate the formation of the sodium or potassium salt of the phenol (B47542), and a solvent such as dimethylformamide (DMF).

| Reactant 1 | Reactant 2 | Product |

| 2,3-Dichloroquinoxaline | 2,4-Dichlorophenol (2 equiv.) | This compound |

The versatility of the nucleophilic aromatic substitution reaction on 2,3-dichloroquinoxaline allows for the creation of a wide array of analogues by varying the O-nucleophile. arabjchem.org Research has demonstrated the successful reaction of DCQX with different alcohols and phenols to produce a library of 2,3-disubstituted quinoxalines. arabjchem.orgnih.gov For example, reactions with propargyl alcohol have been used to create alkynyl-quinoxaline derivatives, which can be further functionalized. arabjchem.orgresearchgate.net Similarly, other substituted phenols can be employed to tune the electronic and steric properties of the final molecule.

The following table summarizes research findings on the synthesis of various 2,3-bis(alkoxy/aryloxy)quinoxaline analogues, showcasing the flexibility of the synthetic approach.

| Reactant 1 | O-Nucleophile | Base/Solvent | Product Type | Reference |

| 2,3-Dichloroquinoxaline | Prop-2-yn-1-ol (2 equiv.) | t-BuOK / DMF | 2,3-Bis(prop-2-ynyloxy)quinoxaline | arabjchem.orgresearchgate.net |

| 2,3-Dichloroquinoxaline | Phenols | Base / Solvent | 2-Chloro-3-phenoxyquinoxaline derivatives | arabjchem.org |

| 2,3-Dichloroquinoxaline | Alcohols, Phenols | Base / Solvent | Di-substituted quinoxalines with various O-nucleophiles | arabjchem.org |

| Deca-hydroxy cavitand | 2,3-Dichloroquinoxaline (4 equiv.) | Not specified | Complex cavitand with quinoxaline diether links | acs.org |

Advanced Spectroscopic and Structural Elucidation in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

For a compound like 2,3-Bis(2,4-dichlorophenoxy)quinoxaline, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the quinoxaline (B1680401) core and the dichlorophenoxy substituents. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinoxaline ring. Integration of the signal areas would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Similarly, ¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule. The chemical shifts would differentiate between the carbons of the quinoxaline system and those of the dichlorophenoxy groups. For instance, carbons directly bonded to oxygen or nitrogen would appear at a lower field (higher ppm value) compared to the other aromatic carbons. While specific data for the target compound is unavailable, studies on related compounds like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline have reported ¹³C NMR shifts for the quinoxaline and substituent rings, allowing for a complete carbon skeleton assignment.

For complex structures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of which proton is attached to which carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons. It detects through-space interactions between protons that are close to each other, which is invaluable for elucidating the three-dimensional conformation of the molecule in solution.

While no specific 2D NMR data exists for this compound, these techniques are routinely applied to other complex quinoxaline derivatives to confirm their intricate structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry would be able to confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern would likely involve the cleavage of the ether linkages, leading to fragment ions corresponding to the quinoxaline core and the dichlorophenoxy groups. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would also be a characteristic feature in the mass spectrum. While the exact fragmentation of the target compound is not documented, the NIST WebBook provides mass spectral data for the parent 2,3-diphenylquinoxaline, which serves as a basic reference for the fragmentation behavior of the quinoxaline core.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of atoms.

X-ray crystallography also elucidates the intermolecular forces that govern the packing of molecules in the crystal lattice. For this compound, one might expect to observe weak intermolecular interactions such as C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an aromatic ring on an adjacent molecule. In the crystal structure of 2,3-bis(4-ethoxyphenyl)quinoxaline, the packing is dominated by such C-H···π interactions. Depending on the presence of any solvent molecules in the crystal structure, hydrogen bonding could also play a role.

Structure Activity Relationship Sar Studies of 2,3 Bis 2,4 Dichlorophenoxy Quinoxaline and Analogues

Influence of Substituents at the 2 and 3 Positions of the Quinoxaline (B1680401) Core

The substituents at the 2 and 3 positions of the quinoxaline nucleus play a pivotal role in determining the biological profile of the resulting compounds. nih.govnih.gov The nature of these substituents can significantly impact the molecule's interaction with biological targets, thereby modulating its activity. nih.govnih.gov The core structure of quinoxaline itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. nih.govnih.gov

Research has shown that the introduction of different functional groups at these positions can lead to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. nih.govnih.govnih.gov For instance, the synthesis of various mono- or disubstituted quinoxalines from the key intermediate 2,3-dichloroquinoxaline (B139996) has yielded compounds with potent biological activities. nih.gov The differential π electron density, which is influenced by these substituents, is a key determinant of the molecule's biological action. nih.gov

The presence of aryloxy groups, such as the dichlorophenoxy groups in the title compound, at the 2 and 3 positions of the quinoxaline core is a significant structural feature that influences biological activity. These bulky aromatic moieties can engage in various non-covalent interactions with biological macromolecules, including hydrophobic and π-π stacking interactions, which are often crucial for ligand-receptor binding.

Studies on related quinoxaline derivatives have highlighted the importance of the nature of the aryl group. For example, in a series of quinoxaline urea (B33335) analogs, substitutions on the 2,3-disubstituted quinoxaline did not dramatically alter the inhibition of TNFα-induced IKKβ-mediated NFκB activity, suggesting that the core quinoxaline structure itself is a key contributor to the observed activity. nih.gov However, the specific nature of the aryloxy group, including the presence and position of substituents on the phenyl ring, can fine-tune the biological response. The introduction of aryloxy groups can also influence the compound's pharmacokinetic properties, such as lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).

Halogenation of the aromatic rings, particularly the dichloro substitution pattern seen in 2,3-Bis(2,4-dichlorophenoxy)quinoxaline, is a common strategy in medicinal chemistry to enhance biological activity. nih.govlibretexts.orgwikipedia.org Halogens, such as chlorine, can modify the electronic properties of the molecule by acting as electron-withdrawing groups through inductive effects. researchgate.net This alteration in electron distribution can influence the molecule's ability to interact with its biological target.

The presence of chlorine or bromine atoms in quinoxaline derivatives has been directly linked to their activity against various pathogens. nih.gov For instance, the antileishmanial and antitrypanosomal activity of certain quinoxaline derivatives was found to be related to the presence of chlorine or bromine in the molecules. nih.gov In electrophilic aromatic halogenation, a Lewis acid catalyst is often required for less reactive substrates to form a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org This process is a fundamental method for incorporating halogen substituents into aromatic systems. wikipedia.org Furthermore, the position of the halogen atoms on the aromatic ring can have a profound impact on the compound's activity, a concept further explored in the following section.

Modifications on the Phenoxy Rings and their Pharmacological Consequences

The substituents on the phenoxy rings of 2,3-bis(aryloxy)quinoxaline derivatives are critical determinants of their pharmacological profiles. Modifications to these rings, including the type, number, and position of substituents, can lead to significant changes in biological activity.

The specific placement of halogen atoms on the phenoxy rings can dramatically alter the biological activity of the compound. This phenomenon, known as positional isomerism, underscores the importance of the three-dimensional structure of a molecule in its interaction with a biological target. Different isomers can exhibit varying degrees of activity, or even different types of activity altogether.

The biological activity of quinoxaline derivatives is influenced by both the electronic and steric properties of the substituents on the phenoxy rings.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly impact the molecule's reactivity and its ability to form hydrogen bonds or other electrostatic interactions with a biological target. researchgate.net For example, electron-withdrawing groups like halogens can increase the acidity of nearby protons and alter the charge distribution across the molecule. mdpi.com Studies on other quinoline (B57606) derivatives have shown that the presence of electron-withdrawing substituents in the anilide part of the molecule can strongly decrease certain biological activities. mdpi.com

Structural Rigidity and Conformational Flexibility in Activity Modulation

The balance between structural rigidity and conformational flexibility is a key factor in the biological activity of drug molecules. researchgate.net A rigid structure can pre-organize the molecule into a conformation that is favorable for binding to its target, which can lead to higher affinity. However, some degree of flexibility is often necessary to allow the molecule to adapt its shape to the binding site, a concept known as "induced fit."

The ability of a molecule to adopt different conformations can also be important for its activity against resistant variants of a pathogen. For example, in the development of antiviral quinoxaline derivatives, it was found that a small hydrophobic substituent at the 3-position of the quinoxaline ring allowed the molecule to maintain activity against resistant variants, while larger groups caused a shift out of the binding site. nih.gov This highlights the importance of conformational flexibility in overcoming drug resistance.

Bioisosteric Replacements in Quinoxaline-Based Ligands for SAR Optimization

The strategic modification of a lead compound to enhance its pharmacological profile is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a powerful tool in this optimization process. In the context of quinoxaline-based ligands, bioisosterism has been employed to improve potency, selectivity, and pharmacokinetic properties. The quinoxaline scaffold itself is considered a bioisostere of quinoline and naphthalene, offering a flexible framework for developing novel therapeutic agents. nih.gov This section will delve into the application of bioisosteric replacements in the optimization of quinoxaline derivatives, with a focus on heteroatom substitutions and the exploration of alternative linkers to the phenoxy groups found in compounds like this compound.

Heteroatom Substitutions and their Impact on Biological Recognition

Research into quinoxaline analogues has demonstrated that even single-atom substitutions can drastically alter biological selectivity. For instance, in a series of 2,3-disubstituted quinoxalines, the replacement of a chlorine atom with an amino group was sufficient to switch selectivity between different receptor subtypes. researchgate.net This highlights the sensitivity of biological targets to subtle changes in the ligand's structure.

Furthermore, the replacement of carbon atoms within the quinoxaline ring system with other heteroatoms can lead to novel heterocyclic scaffolds with distinct biological profiles. For example, the bioisosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring is a common strategy in drug design. nih.gov While specific data on heteroatom-substituted analogues of this compound is limited, the principles of bioisosterism suggest that replacing one of the benzene rings of the quinoxaline core with a pyridine, pyrimidine, or other heteroaromatic ring could modulate activity. Such changes would alter the electronic and steric properties of the molecule, potentially leading to improved interactions with the biological target.

The following table illustrates the concept of heteroatom substitution in the quinoxaline ring system and its potential impact on biological activity, based on general principles of medicinal chemistry.

| Parent Scaffold | Bioisosteric Analogue | Potential Impact on Biological Recognition |

| Quinoxaline | Pyrido[2,3-b]pyrazine | Altered hydrogen bonding capacity and dipole moment. |

| Quinoxaline | Thieno[2,3-b]pyrazine | Modified lipophilicity and potential for new sulfur-aromatic interactions. |

| Quinoxaline | Furo[2,3-b]pyrazine | Introduction of a hydrogen bond acceptor and altered ring strain. |

Exploration of Alternative Linkers to Dichlorophenoxy Groups

The ether linkages in this compound are critical determinants of its three-dimensional structure and, consequently, its biological activity. The exploration of alternative linkers is a key strategy for optimizing the spatial arrangement of the dichlorophenyl rings relative to the quinoxaline core. The choice of linker can influence potency, selectivity, and metabolic stability.

Studies on various classes of bioactive molecules have shown that replacing an ether oxygen with other atoms or groups can have a significant impact. For example, in a series of diaryl compounds, replacing an oxygen linker with a sulfur atom (thioether), a methylene (B1212753) group (-CH2-), or a sulfonyl group (-SO2-) led to substantial changes in biological activity, which was attributed to altered conformational flexibility and electronic properties. nih.gov

In the context of quinoxaline derivatives, the nature of the linker at the 2 and 3-positions has been shown to be crucial for activity. For instance, some studies have indicated that an N-linker (amine) at the third position can increase activity, while an O-linker (ether) may decrease it. researchgate.net This suggests that the hydrogen bonding potential and basicity of the linker play a significant role in target engagement.

The table below presents a conceptual exploration of alternative linkers for the dichlorophenoxy groups in this compound and their potential effects on the molecule's properties.

| Original Linker | Alternative Linker | Potential Change in Properties | Rationale for Exploration |

| Ether (-O-) | Thioether (-S-) | Increased lipophilicity, altered bond angle and length. | May improve binding through hydrophobic interactions or by optimizing the orientation of the phenyl rings. |

| Ether (-O-) | Methylene (-CH2-) | Increased conformational flexibility. | Allows for different spatial arrangements of the phenyl rings, potentially leading to a better fit in the binding pocket. |

| Ether (-O-) | Amine (-NH-) | Introduction of a hydrogen bond donor and a basic center. | Could form new hydrogen bonds with the target, enhancing potency. |

| Ether (-O-) | Sulfone (-SO2-) | Introduction of a strong hydrogen bond acceptor and increased polarity. | May improve solubility and introduce new polar interactions with the target. |

| Ether (-O-) | Amide (-CONH-) | Introduction of both hydrogen bond donor and acceptor capabilities, increased rigidity. | Can provide specific directional interactions and lock the molecule into a more bioactive conformation. |

The synthesis of such analogues would typically start from 2,3-dichloroquinoxaline, which readily undergoes nucleophilic substitution with various nucleophiles, including thiophenols, anilines, and other linker precursors. researchgate.netnih.gov The systematic exploration of these alternative linkers would provide a deeper understanding of the SAR for this class of compounds and could lead to the discovery of analogues with superior therapeutic properties.

Molecular Mechanisms of Action and Target Engagement for 2,3 Bis 2,4 Dichlorophenoxy Quinoxaline Derivatives

Modulation of Enzyme Activity by Quinoxaline (B1680401) Scaffolds

Quinoxaline derivatives have been extensively studied as modulators of various enzymes, a key mechanism contributing to their therapeutic potential. ekb.eg The nitrogen atoms within the pyrazine (B50134) ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes. lookchem.com

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. lookchem.com Quinoxaline derivatives have emerged as potent inhibitors of several kinases, often acting as ATP-competitive inhibitors. ekb.egekb.eg

Tyrosine Kinases: Quinoxaline-based compounds have been identified as inhibitors of various tyrosine kinases, which are crucial in cell signaling pathways that control cell growth, proliferation, and differentiation. ekb.eg For instance, certain quinoxaline derivatives have shown inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase. dovepress.com

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), promotes tumor growth, invasion, and metastasis. lookchem.com Several studies have reported the synthesis and evaluation of novel quinoxaline derivatives as specific inhibitors of c-Met kinase. lookchem.comnih.govrawdatalibrary.net These compounds have demonstrated potent enzymatic inhibitory activity and have shown to inhibit the proliferation of cancer cell lines that overexpress c-Met. lookchem.comnih.govrawdatalibrary.net The design of these inhibitors often involves the bioisosteric replacement of core structures found in known c-Met inhibitors like crizotinib. lookchem.com

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): IKKβ is a key regulatory kinase in the canonical NF-κB signaling pathway, which is linked to inflammation and cancer cell survival. nih.govnih.gov A quinoxaline urea (B33335) analog, 13-197, has been identified as a novel IKKβ inhibitor. nih.gov Interestingly, this compound appears to uncouple the inflammatory and pro-survival functions of IKKβ, potentially by interacting with the substrate recognition interface of the kinase rather than the ATP-binding pocket. nih.gov This unique mechanism may explain its reduced inflammatory side effects compared to other IKKβ inhibitors. nih.gov

Table 1: Examples of Quinoxaline Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase | Mechanism of Action | Reference |

|---|---|---|---|

| Novel Quinoxaline Derivatives | c-Met Kinase | Potent enzymatic inhibition | lookchem.comnih.govrawdatalibrary.net |

| Quinoxaline Urea Analog (13-197) | IKKβ | Inhibition of kinase activity, potentially at the substrate recognition interface | nih.gov |

| 3-vinyl-quinoxalin-2(1H)-one Derivatives | FGFR1 | Inhibition of kinase activity | dovepress.com |

| Dibromo substituted quinoxaline | ASK1 | Potent inhibition | tandfonline.com |

Beyond kinases, quinoxaline derivatives have been investigated for their interactions with other enzyme systems. One such target is lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to an antifungal effect. While the provided search results focus heavily on the anticancer and kinase inhibitory properties of quinoxalines, the mention of antifungal activity in some studies suggests that enzymes like lanosterol 14α-demethylase could be potential targets for certain quinoxaline derivatives. nih.gov However, direct evidence for the inhibition of lanosterol 14α-demethylase by 2,3-bis(2,4-dichlorophenoxy)quinoxaline specifically was not found in the provided search results.

Interaction with Nucleic Acids (DNA)

A significant aspect of the biological activity of many quinoxaline derivatives is their ability to interact with DNA. nih.gov This interaction can occur through various modes, leading to the disruption of DNA replication and transcription, ultimately resulting in cellular apoptosis. nih.gov

DNA intercalation is a primary mode of interaction for many planar aromatic molecules like quinoxalines. nih.govacs.org In this process, the flat quinoxaline ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net

Binding Affinity and Mode: Studies have shown that quinoxaline derivatives can bind to DNA with high affinity. mdpi.com The nature and position of substituents on the quinoxaline ring can significantly influence the binding strength and mode. nih.gov For example, a quinoxaline-based intercalator with a benzyl (B1604629) substitution was found to induce an unusual DNA superstructure, suggesting a more complex interaction than simple intercalation. acs.org The presence of side chains, such as a dimethylaminoethyl chain, can enhance DNA binding and confer a preference for GC-rich sequences. nih.gov

Topoisomerase Inhibition: Some quinoxaline derivatives act as dual DNA intercalators and topoisomerase II inhibitors. benthamdirect.comnih.gov Topoisomerases are enzymes that regulate the topology of DNA. By stabilizing the DNA-topoisomerase complex, these compounds can lead to DNA strand breaks and cell death. benthamdirect.comnih.gov Molecular docking studies have been employed to understand the binding patterns of these derivatives within the DNA-topoisomerase II complex. benthamdirect.com

The ability of quinoxaline derivatives to interact with and damage DNA is closely linked to their observed antiproliferative and anticancer effects. nih.gov

Cytotoxicity: A direct correlation has been observed between the DNA binding affinity of certain indolo[2,3-b]quinoxaline derivatives and their cytotoxicity against cancer cell lines. nih.gov Compounds that strongly bind to DNA often exhibit higher potency in inhibiting cell growth. nih.gov

Cell Cycle Arrest: The cellular response to DNA damage induced by quinoxaline derivatives often involves cell cycle arrest. nih.gov For instance, some of the most cytotoxic indolo[2,3-b]quinoxalines have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Apoptosis Induction: By interfering with essential cellular processes like DNA replication and transcription, DNA-binding quinoxalines can trigger programmed cell death, or apoptosis. mdpi.com The cytotoxic activity of some benzo[g]quinoxaline (B1338093) derivatives has been linked to the induction of apoptosis through the activation of Bax and downregulation of Bcl2. mdpi.com

Table 2: DNA Interaction and Biological Consequences of Quinoxaline Derivatives

| Derivative Class | DNA Interaction | Biological Outcome | Reference |

|---|---|---|---|

| Triazoloquinoxalines | DNA intercalation, Topoisomerase II inhibition | Antiproliferative activity | nih.gov |

| Indolo[2,3-b]quinoxalines | DNA binding, preference for GC-rich sequences | Cytotoxicity, G2/M cell cycle arrest | nih.gov |

| Benzo[g]quinoxalines | Topoisomerase IIβ inhibition | Cytotoxicity, Apoptosis induction | mdpi.com |

Receptor Antagonism and Agonism Modalities

In addition to enzyme and DNA interactions, quinoxaline derivatives have been explored as ligands for various receptors. The quinoxaline nucleus can serve as a bioisostere for other heterocyclic systems, such as the indole (B1671886) nucleus found in melatonin (B1676174). nih.gov

Melatonin Receptors (MT1 and MT2): Researchers have designed and synthesized quinoxaline derivatives as potential ligands for melatonin receptors, which are involved in regulating circadian rhythms. nih.gov By modifying the substitution pattern on the quinoxaline ring, it is possible to achieve selectivity for either the MT1 or MT2 receptor subtype. nih.gov For example, switching a methoxy (B1213986) group to position 2 of the quinoxaline ring has been shown to significantly increase the binding affinity for the MT2 receptor. nih.gov Some of these derivatives have exhibited agonist or antagonist profiles at the MT2 receptor. nih.gov

Serotonin Receptors (5-HT3): A series of quinoxaline derivatives has been identified as a new class of 5-HT3 receptor antagonists. nih.gov These compounds were shown to antagonize the effects of a selective 5-HT3 receptor agonist. One particular derivative, VC-605, displayed a potency approximately three orders of magnitude higher than the established 5-HT3 antagonist ondansetron (B39145) in a specific in vitro preparation. nih.gov This highlights the potential of the quinoxaline scaffold in developing potent and selective receptor antagonists. nih.gov

Table 3: Receptor Interaction of Quinoxaline Derivatives

| Derivative Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| N-Acyl-2-aminoquinoxalines | Melatonin Receptors (MT1/MT2) | Agonist/Antagonist | nih.gov |

Glutamate (B1630785) Receptor Subtype Modulation (e.g., Kainate Receptors, AMPA-R)

The quinoxaline-2,3-dione scaffold is a well-established and intensively studied class of competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly AMPA and kainate receptors. nih.gov These receptors are crucial for fast excitatory neurotransmission in the brain. nih.govbiorxiv.org While direct studies on this compound are not prevalent, the extensive research on related quinoxaline-2,3-dione analogues provides a strong basis for understanding its potential modulatory activity.

Quinoxaline derivatives are known to act as antagonists at both AMPA and kainate receptors. nih.gov Early-generation compounds like CNQX and NBQX were identified as potent antagonists for both receptor types. nih.gov Subsequent research has focused on modifying the quinoxaline structure to improve affinity and selectivity. For instance, various substitutions on the quinoxaline ring have led to the development of selective AMPA receptor antagonists, some of which also retain micromolar binding affinity for kainate receptors. nih.gov

The development of photoswitchable quinoxaline-2,3-dione antagonists, such as ShuBQX-3, highlights the adaptability of this chemical structure for precise optical control of AMPA receptors. nih.gov These molecules can be reversibly turned on and off with light, allowing for high spatial and temporal control of neuronal activity. nih.gov This demonstrates that the quinoxaline core can be functionalized to create sophisticated molecular tools for studying synaptic transmission. nih.gov

Research into the structure-activity relationship (SAR) of N1-substituted quinoxaline-2,3-diones has revealed compounds with preferential binding to specific kainate receptor subtypes, such as GluK3. nih.gov Crystallography studies have shown that these antagonists stabilize the ligand-binding domain of the receptor in an open conformation, which is consistent with an antagonistic mode of action. nih.govnih.gov

The table below summarizes the receptor binding affinities of several key quinoxaline-2,3-dione derivatives at native ionotropic glutamate receptors, illustrating their activity profile.

Table 1: Receptor Binding Affinity of Selected Quinoxaline-2,3-diones at Native iGluRs Binding affinity is determined in radioligand binding assays and expressed in µM.

| Compound | AMPA ([³H]AMPA) | Kainate ([³H]KA) | NMDA ([³H]CPP or [³H]Glu) |

|---|---|---|---|

| CNQX | 0.30 ± 0.15 (IC₅₀) | 1.5 ± 0.3 (IC₅₀) | 25 (IC₅₀) |

| DNQX | 0.50 ± 0.10 (IC₅₀) | 2.0 ± 0.1 (IC₅₀) | 40 (IC₅₀) |

| NBQX | 0.15 ± 0.01 (Kᵢ) | 0.73 ± 0.05 (Kᵢ) | 33 ± 2 (Kᵢ) |

| YM90K | 0.02 ± 0.003 (Kᵢ) | 2.0 ± 0.3 (Kᵢ) | >100 (Kᵢ) |

| YM872 | 0.07 ± 0.01 (Kᵢ) | 1.1 ± 0.1 (Kᵢ) | >100 (Kᵢ) |

| ZK200775 | 0.03 ± 0.002 (Kᵢ) | 0.81 ± 0.05 (Kᵢ) | 43 ± 3 (Kᵢ) |

Data sourced from reference nih.gov.

Peroxisome Proliferator-Activated Receptor Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that function as ligand-activated transcription factors. nih.govmdpi.com The PPAR family includes three main subtypes—PPARα, PPARγ, and PPARβ/δ—that play significant roles in regulating energy homeostasis, lipid and glucose metabolism, inflammation, and cell proliferation. nih.govmdpi.com

While direct evidence of this compound modulating PPARs is limited, one of its structural components, 2,4-dichlorophenoxyacetic acid (2,4-D), has been investigated for its effects on peroxisome proliferation. In a study on rat liver carcinogenesis, 2,4-D was found to be a much less active peroxisome proliferator compared to compounds like nafenopin (B1677897) (NAF) or perfluorooctanoic acid (PFOA). nih.gov It caused only an approximate doubling in the rate of peroxisomal fatty acid oxidation, whereas NAF and PFOA induced a 60- and 24-fold increase, respectively. nih.gov In that study, no cancers were observed in the groups treated with 2,4-D alone. nih.gov This suggests that while the 2,4-dichlorophenoxy moiety may have some interaction with pathways related to peroxisome proliferation, its activity is modest. nih.gov

PPARs are activated by a variety of endogenous ligands, including fatty acids and eicosanoids like prostaglandins. mdpi.com Synthetic ligands, such as fibrates for PPARα and thiazolidinediones for PPARγ, are used therapeutically. mdpi.com Given that the 2,4-dichlorophenoxyacetic acid structure has some documented, albeit weak, effect on peroxisome proliferation, it is conceivable that a larger molecule like this compound could interact with PPARs, although the nature and extent of this interaction require direct investigation.

Induction of Cellular Pathways: Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical cellular process. The potential for quinoxaline derivatives and their structural components to induce apoptosis has been explored in various contexts.

Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the target molecule, has shown that it can induce apoptosis in human lymphocytes and Jurkat T cells. nih.gov This induction was found to be dose- and time-dependent and involved the disruption of the mitochondrial transmembrane potential, followed by the activation of caspase-9. nih.gov The study indicated that the apoptotic pathway initiated by 2,4-D is a direct effect on the mitochondria and is independent of the Fas/TNF receptor pathway, as caspase-8 was not involved. nih.gov The process was completely blocked by a broad-spectrum caspase inhibitor (ZVAD-FMK) and by the overexpression of the anti-apoptotic protein Bcl-2, which prevented mitochondrial disruption. nih.gov

Furthermore, novel quinoxaline derivatives have been designed and synthesized as potential antitumor agents that function by inducing apoptosis. nih.gov One such study developed a quinoxaline-based compound that significantly increased the rate of apoptosis in HepG2 hepatocellular carcinoma cells. nih.gov The mechanism involved the upregulation of key pro-apoptotic proteins, including Caspase-3, BAX, and p53. nih.gov This demonstrates that the quinoxaline scaffold can be incorporated into molecules designed to trigger apoptotic cell death in cancer cells.

Table 2: Summary of Apoptosis Induction by Related Compounds

| Compound/Scaffold | Cell Line | Key Molecular Events | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Human Lymphocytes, Jurkat T cells | Disruption of mitochondrial transmembrane potential; Activation of caspase-9; Independent of Fas/caspase-8. | nih.gov |

| Quinoxaline Derivative (Compound 15d) | HepG2 (Hepatocellular Carcinoma) | Increased levels of Caspase-3, BAX, and p53. | nih.gov |

Advanced Research Applications of Quinoxaline Based Compounds in Chemical Biology

Quinoxalines as Probes for Biological Pathway Elucidation

Quinoxaline (B1680401) derivatives are increasingly being utilized as molecular probes to investigate and elucidate complex biological pathways. Their utility in this area stems from their unique photophysical properties and their ability to be chemically modified to interact with specific biomolecules or cellular environments.

Many quinoxaline-based compounds exhibit intrinsic fluorescence, a property that is highly valuable for bio-imaging applications. nih.govrsc.org Researchers have successfully designed and synthesized quinoxaline-based polymer dots (Pdots) that display ultrabright red to near-infrared (NIR) fluorescence. nih.govacs.org These Pdots have been used for in vivo microangiography imaging in zebrafish embryos, demonstrating their potential for real-time visualization of biological processes. nih.govacs.org The key advantages of these probes include high quantum yields, large Stokes shifts, and excellent biocompatibility. nih.govacs.org

Furthermore, the fluorescence of certain quinoxaline derivatives is sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. rsc.org This property has been exploited to develop probes that can estimate the polarity of protein binding sites. For instance, the compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) shows a linear relationship between its peak emission wavenumber and the solvent polarity, allowing for the characterization of the binding site polarity of proteins like bovine serum albumin (BSA). rsc.org

Quinoxaline-based sensors have also been developed for the detection of specific ions and molecules within biological systems. rsc.orgnih.gov By incorporating anion binding elements into the quinoxaline structure, researchers have created chemosensors that can selectively detect anions like fluoride through colorimetric and fluorescent responses. nih.gov Symmetrical cross-conjugated luminophores with a quinoxaline core have demonstrated selective and sensitive sensing of Fe³⁺ and Ag⁺ ions. rsc.org

Table 1: Examples of Quinoxaline-Based Biological Probes

| Probe Type | Compound Class | Application | Key Findings |

| Fluorescent Probe | Quinoxaline-based Polymer Dots (Pdots) | In vivo biological imaging | Ultrabright red to NIR fluorescence, high quantum yield (up to 47%), and excellent biocompatibility. nih.govacs.org |

| Polarity Sensor | 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Estimation of protein binding site polarity | Full-color solvatochromic fluorescence with a linear response to solvent polarity. rsc.org |

| Ion Sensor | 2,3-dipyrrolylquinoxaline (DPQ) derivatives | Chromogenic and fluorogenic sensing of anions | Selective detection of fluoride ions in solution. nih.gov |

Development of Chemical Tools for Target Validation

A crucial step in modern drug discovery is the validation of biological targets to confirm their role in a disease pathway. Chemical probes, which are small molecules designed to interact with a specific protein target, are indispensable tools in this process. unc.edu Quinoxaline derivatives have emerged as a valuable scaffold for the development of such chemical tools, particularly as inhibitors of protein-protein interactions and enzyme activity.

One notable application is the development of quinoxaline derivatives that target the non-structural protein 1A (NS1A) of the influenza A virus. nih.gov The NS1A protein plays a critical role in the virus's ability to evade the host's immune response by binding to double-stranded RNA (dsRNA). A library of quinoxaline derivatives was synthesized and screened for their ability to disrupt the dsRNA-NS1A interaction. nih.gov A fluorescence polarization-based binding assay demonstrated that several of these compounds could effectively inhibit this interaction, with the most active compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov

In the field of oncology, quinoxaline-based scaffolds are being extensively investigated for their potential to target protein kinases, a class of enzymes that are often dysregulated in cancer. nih.govresearchgate.net The inhibition of specific kinases can block signaling pathways that are essential for tumor growth and survival. By modifying the substituents on the quinoxaline ring, researchers can develop potent and selective kinase inhibitors. nih.gov

Photo-affinity labeling is another powerful technique for target identification and validation, where a chemical probe is used to covalently label its protein target upon photoactivation. researchgate.net While not explicitly detailed for quinoxaline derivatives in the provided context, the versatility of the quinoxaline scaffold makes it a suitable candidate for the incorporation of photoreactive groups, which would enable its use in such advanced chemical proteomics applications.

Table 2: Quinoxaline Derivatives as Chemical Tools for Target Validation

| Compound Class | Target Protein | Validation Method | Outcome |

| Quinoxaline Derivatives | Influenza A NS1A | Fluorescence Polarization Assay | Disruption of the dsRNA-NS1A interaction with low micromolar IC₅₀ values. nih.gov |

| Quinoxaline-Based Scaffolds | Protein Tyrosine Kinases | Enzyme Inhibition Assays | Development of potent and selective kinase inhibitors for cancer therapy. nih.govresearchgate.net |

Exploration of Novel Therapeutic Modalities through Scaffold Diversification

The chemical tractability of the quinoxaline scaffold allows for extensive diversification, leading to the exploration of novel therapeutic modalities. By systematically modifying the core structure and its substituents, medicinal chemists can fine-tune the pharmacological properties of these compounds to address a wide range of diseases.

In the area of oncology, the "Imiqualines" are a family of heterocyclic compounds built around scaffolds like imidazo[1,2-a]quinoxaline and the novel nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline. nih.gov By diversifying the substituents at various positions on these scaffolds, researchers have identified compounds with potent cytotoxic activities against melanoma cell lines. nih.gov This approach of scaffold hopping and diversification allows for the exploration of new chemical space and the development of compounds with improved efficacy and novel mechanisms of action.

The development of new antimycobacterial agents is another area where quinoxaline scaffold diversification has shown promise. mdpi.com Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the lead compounds demonstrated high antimycobacterial activity and low in vivo toxicity in mice. mdpi.com Mechanistic studies, including the sequencing of spontaneous drug-resistant mutants, suggest that these compounds act as DNA-damaging agents. mdpi.com

The synthesis of 2,3-disubstituted quinoxalines is a common strategy for scaffold diversification. nih.govnih.gov Starting from 2,3-dichloroquinoxaline (B139996), a variety of sulfur and nitrogen nucleophiles can be introduced to create libraries of new compounds with diverse biological activities. nih.gov This approach has led to the discovery of quinoxaline derivatives with significant antibacterial and antifungal properties. nih.gov

The continuous exploration of new synthetic routes and the strategic modification of the quinoxaline scaffold are expected to yield a new generation of therapeutic agents with novel mechanisms of action and improved clinical profiles. nih.gov

Table 3: Therapeutic Modalities from Quinoxaline Scaffold Diversification

| Scaffold Class | Therapeutic Area | Key Findings |

| nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline | Oncology (Melanoma) | Identification of novel compounds with potent cytotoxic activities. nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxides | Infectious Disease (Tuberculosis) | High antimycobacterial activity and low in vivo toxicity; acts as a DNA-damaging agent. mdpi.com |

| 2,3-Disubstituted Quinoxalines | Infectious Disease (Bacterial and Fungal) | Synthesis of derivatives with significant antibacterial and antifungal activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-bis(2,4-dichlorophenoxy)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline with 2,4-dichlorophenol under reflux in polar aprotic solvents (e.g., DMSO or DMF). Key parameters include stoichiometric ratios (e.g., 2:1 phenol-to-quinoxaline), reaction time (18–24 hours), and temperature (80–100°C). Purification involves reduced-pressure distillation followed by recrystallization from ethanol-water mixtures to achieve yields >60% .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Use a combination of X-ray crystallography (for bond angles and dihedral angles) and NMR spectroscopy (¹H/¹³C). For crystallography, compare observed bond angles (e.g., C–O–C ~117–125°) and torsional parameters with computational models (e.g., DFT). NMR analysis should confirm aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenoxy groups) and absence of residual chlorine in byproducts .

Q. What are the standard protocols for evaluating the biological activity of this compound in vitro?

- Methodological Answer : Screen for antimicrobial or anticancer activity using MIC assays (minimum inhibitory concentration) against Gram-positive/negative bacteria or MTT assays for cytotoxicity in cancer cell lines (e.g., HCT-116 for colon cancer). Solubility challenges in aqueous media require DMSO as a co-solvent (<1% v/v). Dose-response curves (1–100 µM) and positive controls (e.g., cisplatin) are critical for validation .

Advanced Research Questions

Q. How does the steric and electronic effects of 2,4-dichlorophenoxy substituents influence regioselectivity in quinoxaline derivatization?

- Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilicity at the quinoxaline C2/C3 positions, favoring nucleophilic aromatic substitution. Steric hindrance from the bulky phenoxy groups can be mitigated using high-boiling solvents (e.g., DMF) to stabilize transition states. Computational modeling (e.g., Hirshfeld surface analysis) quantifies steric clashes and predicts substitution patterns .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies between XRD bond angles (e.g., C9–C10–C11 = 110.0°) and DFT-optimized geometries may arise from crystal packing forces. Validate via variable-temperature NMR to assess dynamic effects or solid-state NMR to compare crystalline vs. solution-phase conformations. Redundant refinement of XRD data (R-factor <5%) ensures accuracy .

Q. How can researchers design experiments to probe the environmental degradation pathways of this compound?

- Methodological Answer : Conduct photolysis studies under UV light (254 nm) in aqueous/organic solvent mixtures to identify breakdown products (e.g., chlorophenols). Use LC-MS/MS to trace intermediates and propose mechanisms (e.g., C–O bond cleavage). Compare degradation rates in aerobic vs. anaerobic conditions to assess microbial contributions .

Q. What computational methods best predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to calculate HOMO-LUMO gaps and predict sites for Suzuki-Miyaura coupling. Pair with MEP (molecular electrostatic potential) maps to identify electron-deficient regions. Validate predictions experimentally using Pd-catalyzed coupling with aryl boronic acids .

Methodological & Theoretical Framework

Q. How to integrate this compound into a broader conceptual framework for quinoxaline-based drug discovery?

- Answer : Link its structure-activity relationships (SAR) to established quinoxaline pharmacophores (e.g., kinase inhibition via π-π stacking with ATP-binding domains). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., EGFR). Prioritize substituent modifications (e.g., replacing Cl with CF₃) to enhance bioavailability .

Q. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?

- Answer : Adopt a quality-by-design (QbD) approach:

- Critical process parameters (CPPs) : Reaction time, temperature, solvent purity.

- Critical quality attributes (CQAs) : Yield, HPLC purity (>95%), residual solvent levels.

- Use DoE (Design of Experiments) to optimize conditions and mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.